Sinapic acid exhibits potent antioxidant activity. Studies have shown it can scavenge free radicals and reactive oxygen species (ROS), which contribute to oxidative stress and various diseases.
Sinapic acid has been shown to possess anti-inflammatory properties. Research suggests it can modulate various inflammatory pathways, potentially offering benefits in conditions like inflammatory bowel disease and arthritis.
Sinapic acid, also known as (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid, is a naturally occurring hydroxycinnamic acid classified within the phenylpropanoid family. It is characterized by its unique molecular structure, which includes a benzene ring with hydroxyl and methoxy substituents. The chemical formula for sinapic acid is C₁₁H₁₂O₅, and it has a molecular weight of approximately 224.21 g/mol . Sinapic acid is found in various plants, particularly in Brassica species such as mustard and rapeseed, and it plays a significant role in plant defense mechanisms against environmental stresses .
The mechanism of action of sinapic acid's various biological effects is still being explored. Here are some proposed mechanisms:
Sinapic acid exhibits notable antioxidant properties, primarily through its ability to scavenge free radicals. The main reaction mechanisms include:
The kinetics of these reactions reveal that sinapic acid is an efficient scavenger for reactive nitrogen species such as nitrogen dioxide and hydroxyl radicals, with rate constants indicating rapid reactions under physiological conditions .
Sinapic acid has been studied for its various biological activities, including:
Sinapic acid can be synthesized through several methods:
Sinapic acid finds applications across various fields:
Research into the interactions of sinapic acid with other compounds reveals its potential synergistic effects:
Sinapic acid shares structural similarities with several other hydroxycinnamic acids. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Caffeic Acid | Contains a hydroxyl group on the benzene ring | Known for strong anti-inflammatory properties |
Ferulic Acid | Similar structure but with an additional methoxy group | Often used in skin care for UV protection |
Gallic Acid | Contains three hydroxyl groups on the benzene ring | Stronger antioxidant activity than sinapic acid |
Coumaric Acid | Lacks methoxy groups but has similar phenolic structure | Precursor to various phenolic compounds |
Sinapic acid's unique combination of hydroxyl and methoxy groups distinguishes it from these compounds, particularly regarding its specific reactivity patterns and biological activities.
The biosynthesis of sinapic acid in Brassica species follows the phenylpropanoid pathway, which is one of the most extensively studied metabolic routes among secondary metabolites [3]. This pathway begins with the formation of phenylalanine via the shikimate pathway and proceeds through a series of enzymatic reactions to yield sinapic acid and its derivatives [1].
The phenylpropanoid pathway in Brassica species can be divided into three sequential stages: (i) formation of phenylalanine via the shikimate pathway; (ii) non-oxidative deamination of phenylalanine followed by oxygenation to yield activated p-coumaroyl CoA; and (iii) further transformations to produce sinapic acid and its esters [1] [2].
The initial stage involves the conversion of erythrose 4-phosphate and phosphoenolpyruvate to phenylalanine through the shikimate pathway [1]. This process begins with the 3-deoxy-D-heptulosonate 7-phosphate synthase-catalyzed condensation of phosphoenolpyruvate and erythrose 4-phosphate to form 3-deoxy-D-heptulosonate 7-phosphate [2]. Subsequent enzymatic reactions lead to the formation of shikimate, which is then converted to chorismate [1]. Chorismate undergoes a series of transformations to yield phenylalanine, the starting point for the phenylpropanoid pathway proper [2].
In the second stage, phenylalanine is converted to p-coumaroyl CoA through consecutive modifications by three key enzymes [1]:
The final stage involves the transformation of p-coumaroyl CoA to sinapic acid through a series of hydroxylation and methylation reactions [1]. This process begins with the addition of a hydroxyl group at the 3-position of p-coumaroyl CoA to form caffeoyl-CoA [2]. The enzyme p-hydroxycinnamoyl-CoA: quinate shikimate p-hydroxycinnamoyltransferase plays a dual role in this process, catalyzing both the formation of caffeoyl-CoA and the condensation of p-coumaroyl CoA with shikimate to form p-coumaroyl-shikimate ester [1].
Table 1: Key Enzymes in the Phenylpropanoid Pathway Leading to Sinapic Acid in Brassica Species
Enzyme | Function | Substrate | Product |
---|---|---|---|
Phenylalanine ammonia lyase | Deamination | Phenylalanine | Cinnamic acid |
Cinnamate 4-hydroxylase | Hydroxylation | Cinnamic acid | p-Coumaric acid |
4-Coumaroyl CoA-ligase | Thioesterification | p-Coumaric acid | p-Coumaroyl CoA |
p-Hydroxycinnamoyl-CoA: quinate shikimate p-hydroxycinnamoyltransferase | Hydroxylation | p-Coumaroyl CoA | Caffeoyl-CoA |
Caffeic acid O-methyltransferase | Methylation | Caffeoyl CoA | Feruloyl-CoA |
Cinnamoyl-CoA reductase | Reduction | Feruloyl-CoA | Coniferaldehyde |
Ferulate 5-hydroxylase | Hydroxylation | Coniferaldehyde | 5-Hydroxyconiferaldehyde |
Caffeic acid O-methyltransferase | Methylation | 5-Hydroxyconiferaldehyde | Sinapaldehyde |
Reduced epidermal fluorescence 1 aldehyde dehydrogenase | Oxidation | Sinapaldehyde | Sinapic acid |
Caffeoyl CoA is subsequently converted to feruloyl-CoA through methylation of the 3-hydroxyl group by caffeic acid O-methyltransferase [1]. Feruloyl-CoA is then transformed by cinnamoyl-CoA reductase to produce coniferaldehyde [2]. Ferulate 5-hydroxylase adds a hydroxyl group to coniferaldehyde at the 5-position, yielding 5-hydroxyconiferaldehyde [1]. The 5-hydroxyl group is then methylated by caffeic acid O-methyltransferase to form sinapaldehyde [2]. Finally, sinapaldehyde is oxidized to sinapic acid by reduced epidermal fluorescence 1 aldehyde dehydrogenase [1].
Sinapic acid serves as a precursor for various sinapoyl esters in Brassica species [4]. The formation of these esters involves specific enzymatic mechanisms that have been extensively studied in model plants such as Arabidopsis thaliana, a member of the Brassica family [1] [5].
Three main sinapoyl esters are commonly found in Brassica species: sinapine (sinapoylcholine), sinapoyl malate, and sinapoyl glucose [1]. The enzymatic conversion of sinapic acid to these esters involves several key enzymes with distinct mechanisms [5].
The formation of sinapoyl glucose, a key intermediate in sinapoyl ester biosynthesis, is catalyzed by UDP glucose:sinapate glucosyltransferase (SGT) [4]. This enzyme transfers a glucose moiety from UDP-glucose to sinapic acid, forming 1-O-sinapoyl-β-glucose [5]. In Brassica napus, the enzyme UGT84A9 is limiting for sinapoyl ester biosynthesis during seed development [14]. Arabidopsis employs several hydroxycinnamate UDP glucosyltransferases (UGT84A1, -A2, -A3, -A4) with varying degrees of specificity [14].
Sinapoyl glucose serves as an acyl donor for the formation of other sinapoyl esters [4]. The conversion of sinapoyl glucose to sinapine is catalyzed by sinapoylglucose:choline sinapoyltransferase (SCT), also known as sinapine synthase [1] [5]. This enzyme transfers the sinapoyl moiety from sinapoyl glucose to choline, forming sinapine [14].
The formation of sinapoyl malate involves the enzyme sinapoylglucose:malate sinapoyltransferase (SMT) [1]. This enzyme catalyzes the transfer of the sinapoyl group from sinapoyl glucose to malate, producing sinapoyl malate [5]. The SMT-catalyzed acyl transfer reaction follows a random sequential bi-bi mechanism that requires both substrates (sinapoyl glucose and malate) bound in an enzyme donor-acceptor complex to initiate acyl transfer [21].
Interestingly, both SCT and SMT belong to the serine carboxypeptidase-like (SCPL) acyltransferase family [14] [15]. These enzymes evolved from hydrolases of the serine carboxypeptidase type and have adopted the functional elements of these hydrolases—catalytic triad, oxyanion hole, and hydrogen bond network for substrate recognition—to catalyze glucose ester-dependent acyl transfer reactions [21].
Table 2: Enzymatic Mechanisms of Sinapoyl Ester Formation in Brassica Species
Enzyme | Type | Reaction Catalyzed | Mechanism |
---|---|---|---|
UDP glucose:sinapate glucosyltransferase (SGT) | Glucosyltransferase | Sinapic acid + UDP-glucose → Sinapoyl glucose | Transfer of glucose moiety from UDP-glucose to sinapic acid |
Sinapoylglucose:choline sinapoyltransferase (SCT) | Serine carboxypeptidase-like acyltransferase | Sinapoyl glucose + Choline → Sinapine + Glucose | Transfer of sinapoyl moiety from sinapoyl glucose to choline |
Sinapoylglucose:malate sinapoyltransferase (SMT) | Serine carboxypeptidase-like acyltransferase | Sinapoyl glucose + Malate → Sinapoyl malate + Glucose | Transfer of sinapoyl moiety from sinapoyl glucose to malate |
Sinapine esterase (SCE) | Hydrolase | Sinapine + H2O → Sinapic acid + Choline | Hydrolysis of sinapine to sinapic acid and choline |
The conversion of sinapine back to sinapic acid is catalyzed by sinapine esterase (SCE) [1] [4]. This enzyme hydrolyzes the ester bond in sinapine, releasing sinapic acid and choline [5]. This reaction is particularly important during the seedling stage when choline is required for plant development [1].
Research has shown that the formation of sinapoyl esters in Brassica species is dependent on sinapoyl glucose [15]. A study involving seed-specific suppression of the sinapate glucosyltransferase gene (BnSGT1) expression in Brassica napus demonstrated that the amount of sinapoyl glucose decreased below detection limits, resulting in the disappearance or marked decrease of all other sinapoyl esters [15]. This indicates that the formation of the complex pattern of sinapoyl esters in Brassica napus seeds is dependent on sinapoyl glucose and suggests that enzymes of the SCPL acyltransferase family catalyze the appropriate transfer reactions to synthesize the accumulating esters [15].
Sinapic acid and its derivatives exhibit distinct distribution patterns across different plant tissues in Brassica species, reflecting their diverse physiological roles [1]. The accumulation of these compounds in specific tissues and organs is regulated by environmental factors and developmental stages [2].
In Brassica species, sinapic acid and its esters are found in various plant parts, including leaves, stems, flower buds, and roots [1]. The distribution of these compounds varies significantly among different tissues, with specific sinapoyl esters predominating in certain plant parts [5].
Sinapine (sinapoylcholine) is the major phenolic compound in seeds of Arabidopsis and Brassica napus [14]. This compound serves as a storage form of choline, which is released during germination for the synthesis of phosphatidylcholine and other essential metabolites [1] [5].
Sinapoyl malate, on the other hand, accumulates predominantly in epidermal cells, where it functions as a UV-shielding compound [14] [5]. A study on the tissue distribution of sinapic acid esters in cotyledons of Raphanus sativus L. seedlings revealed that sinapoyl malate was mainly found in the epidermal layers, particularly in guard cells, guard mother cells, and adjacent epidermal cells [5]. This localization correlates with the distribution of sinapoylglucose:malate sinapoyltransferase activity, suggesting that the biosynthesis of sinapoyl malate is intimately related to the malic acid metabolism of guard cells [5].
Malate derivatives have been identified as the main p-hydroxycinnamic esters in the leaves of pak choi (Brassica campestris L. subsp. chinensis) and Chinese mustard (Brassica juncea Coss) [1]. This distribution pattern reflects the importance of sinapoyl malate in protecting leaf tissues from UV radiation [2].
Table 3: Distribution of Sinapic Acid and Its Derivatives in Different Plant Tissues of Brassica Species
Compound | Predominant Tissues | Concentration Range | Function |
---|---|---|---|
Sinapic acid | Various tissues | 0.49-2.49 mg/g biomass | Precursor for sinapoyl esters |
Sinapine | Seeds | 8-10.4 mg/g biomass | Storage form of choline |
Sinapoyl malate | Epidermal cells, particularly guard cells | Variable | UV-shielding |
Sinapoyl glucose | Various tissues | Variable | Intermediate in sinapoyl ester biosynthesis |
Disinapoylsucrose | Mesophyll tissue | Variable | Unknown |
The accumulation of sinapic acid and its derivatives in Brassica species is influenced by environmental factors [1]. Plants grown under sub-optimal conditions tend to accumulate higher concentrations of phenolic compounds, including sinapic acid derivatives, as a defense mechanism [2]. For instance, Chinese cabbage (Brassica rapa L. subsp. Pekinenesis) grown under sub-optimal conditions accumulated higher phenolic concentrations than those grown under optimal conditions, albeit at the cost of reduced growth rates [1].
Biotic stresses, such as insect attack and pathogen infection, also induce the accumulation of sinapic acid and its derivatives [1]. A study on wheat infested with Fusarium graminearum, a fungal plant pathogen, observed up-regulation of phenylpropanoid biosynthesis and increased cell wall thickness, accompanied by excessive accumulation of sinapic acid and its derivatives [1]. This suggests that these compounds play a role in the plant's defense response against pathogens [2].
Sinapic acid and its derivatives are also found in significant quantities in agro-industrial byproducts, particularly those derived from Brassica species [1] [6]. Rapeseed meal, a byproduct of oil extraction from Brassica napus seeds, contains substantial amounts of sinapic acid and sinapine [1]. A study reported that the sinapic acid concentration in non-industrial and industrial rapeseed meals, after alkaline hydrolysis, was up to 14.0 and 10.5 mg/g of dry matter, respectively [1].
Mustard bran, another agro-industrial byproduct, is rich in sinapine, with concentrations up to 8.7 mg/g of dry matter reported in aqueous ethanol extracts from Brassica juncea bran [1]. A study on the extraction of sinapic acid from mustard bran using an optimized chemo-enzymatic technique reported yields of approximately 10 mg of sinapic acid per gram of mustard bran, along with 43 mg total phenolics per gram of mustard bran [6].
The recovery of sinapic acid and its derivatives from agro-industrial byproducts has gained increasing attention due to the potential applications of these compounds in various industries [1] [6]. Several extraction methods have been developed, including conventional solid-liquid extraction using water/alcohol mixtures, intensified extraction techniques using physical accelerators such as ultrasound and microwave, and enzyme-assisted extraction [1] [19].
Solid-liquid extraction using water/alcohol mixtures is the most common method for recovering sinapic acid and its derivatives from Brassica biomass due to its simplicity, time efficiency, and cost-effectiveness [1]. Optimal conditions for this extraction method typically involve around 60% alcohol and temperatures ranging from 50°C to the boiling point of the alcohol used [1]. Aqueous ethanol mixtures are preferred over methanol due to the lower toxicity of ethanol [1].
Intensified extraction techniques, such as ultrasound-accelerated extraction, microwave-assisted extraction, and supercritical carbon dioxide extraction, offer advantages in terms of time, solvent consumption, and energy efficiency [1]. For instance, ultrasound treatment (20 kHz and 0.5 W/ml) of Brassica juncea meal has been shown to improve the aqueous ethanol extraction of sinapic acid and its derivatives under mild conditions (70% ethanol/water for 30 minutes at 25°C), yielding results comparable to conventional extraction methods that require extended extraction times [1].
Enzyme-assisted extraction represents another approach for recovering sinapic acid and its derivatives from agro-industrial byproducts [1] [19]. This method involves the use of enzymes such as carbohydrases and pectinases to disrupt linkages between phenolics and cell-wall polymers, enhancing the recovery of these compounds [19]. A study on the enzyme-assisted extraction of phenolics from cauliflower (Brassica oleracea L. var. botrytis) outer leaves reported enhanced recovery yields in enzyme-pretreated samples [19].
The distribution of sinapic acid and its derivatives in plant tissues and agro-industrial byproducts reflects their diverse physiological roles and offers opportunities for their recovery and utilization in various applications [1] [6]. Understanding the tissue-specific accumulation of these compounds and the factors influencing their distribution can inform strategies for their efficient extraction and valorization [1] [19].
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